molecular formula C10H16O3 B8568137 Methyl 2-hydroxy-5,5-dimethylcyclohex-1-enecarboxylate

Methyl 2-hydroxy-5,5-dimethylcyclohex-1-enecarboxylate

Cat. No.: B8568137
M. Wt: 184.23 g/mol
InChI Key: MLLNGJGPEFKJMA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5,5-dimethylcyclohex-1-enecarboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-hydroxy-5,5-dimethylcyclohexene-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h11H,4-6H2,1-3H3

InChI Key

MLLNGJGPEFKJMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C(=O)OC)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 4,4-dimethylcyclohexanone (21 g, 0.17 mol) and dimethyl carbonate (45 g, 0.50 mol) in THF (400 mL) was added NaH (60% wt/wt in mineral oil, 17 g, 0.43 mol) portionwise over 30 minutes. The resulting slurry was allowed to stir at ambient temperature for 30 minutes followed by two hours at reflux. The reaction mixture was cooled (0° C.) and MeOH (30 mL) was added dropwise over 20 minutes. The resulting slurry was partitioned between 10% aqueous citric acid and ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuo. Purification by vacuum distillation provided methyl 2-hydroxy-5,5-dimethylcyclohex-1-enecarboxylate (22.5 g, 75% yield). 1H NMR (400 MHz, CDCl3) δ 12.15 (s, 1H), 3.75 (s, 3H), 2.29 (t, 2H), 2.03 (s, 2H), 1.44 (t, 2H), 0.96 (s, 6H); MS (EI) for C10H16O3: 184 (M+).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of dimethyl carbonate (31.5 g, 350 mmol) in dry THF (600 mL) was added sodium hydride (14.4 g, 360 mmol) by portion at 0° C. The resulting mixture was stirred at 0° C. for 30 min and then was added a solution of 4,4-dimethylcyclohexanone (15 g, 119 mmol) in THF (150 mL) dropwise over 30 min. The resultant mixture was heated at 60° C.-80° C. for 3 h before cooled to room temperature. The reaction mixture was poured into saturated NaHCO3 solution and extracted with a mixture of 33% ethyl acetate in petroleum ether. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated to give 26.5 g crude of methyl 2-hydroxy-5,5-dimethylcyclohex-1-enecarboxylate, which was used in next step without further purification. 1H NMR (DMSO-d6) δ 12.09 (s, 1H), 3.71 (s, 3H), 2.25-2.26 (m, 2H), 1.99 (s, 2H), 1.40-1.41 (m, 2H), 0.92 (s, 1H).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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